molecular formula C10H10O3 B118587 4,5,6,7-Tetrahydro-4,7-ethanoisobenzofuran-1,3-dione CAS No. 151813-29-5

4,5,6,7-Tetrahydro-4,7-ethanoisobenzofuran-1,3-dione

Cat. No.: B118587
CAS No.: 151813-29-5
M. Wt: 178.18 g/mol
InChI Key: ZECOOENHOVXEDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

4,5,6,7-Tetrahydro-4,7-ethanoisobenzofuran-1,3-dione can be synthesized through various methods. One common synthetic route involves the Diels-Alder reaction between cyclopentadiene and maleic anhydride, followed by a dehydration step to form the anhydride . The reaction typically requires heating and can be carried out in solvents such as toluene or xylene.

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4,5,6,7-Tetrahydro-4,7-ethanoisobenzofuran-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the dione functional group to diols.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like Grignard reagents (RMgX) and organolithium compounds (RLi) are employed for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: The major products are carboxylic acids.

    Reduction: The major products are diols.

    Substitution: The major products depend on the nucleophile used but typically include substituted derivatives of the original compound.

Scientific Research Applications

4,5,6,7-Tetrahydro-4,7-ethanoisobenzofuran-1,3-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,5,6,7-Tetrahydro-4,7-ethanoisobenzofuran-1,3-dione involves its interaction with various molecular targets. The compound can act as a dienophile in Diels-Alder reactions, forming adducts with dienes. It can also undergo hydrolysis to form corresponding acids, which can further participate in various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • cis-Bicyclo[2.2.2]oct-5-en-2,3-dicarboxylic anhydride
  • endo-Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride

Uniqueness

4,5,6,7-Tetrahydro-4,7-ethanoisobenzofuran-1,3-dione is unique due to its specific bicyclic structure and the presence of both a furan ring and a dione functional group. This combination of structural features imparts distinct reactivity and properties, making it valuable in various chemical and industrial applications .

Properties

IUPAC Name

4-oxatricyclo[5.2.2.02,6]undec-2(6)-ene-3,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c11-9-7-5-1-2-6(4-3-5)8(7)10(12)13-9/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZECOOENHOVXEDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCC1C3=C2C(=O)OC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00566212
Record name 4,5,6,7-Tetrahydro-4,7-ethano-2-benzofuran-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00566212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151813-29-5
Record name 4,5,6,7-Tetrahydro-4,7-ethano-2-benzofuran-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00566212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.